molecular formula C₂₇H₄₂N₂O₅S B1142813 BMS 249798 CAS No. 444197-71-1

BMS 249798

Cat. No.: B1142813
CAS No.: 444197-71-1
M. Wt: 506.7
InChI Key:
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Description

BMS 249798 is a synthetic compound with the molecular formula C27H42N2O5S and a molecular weight of 506.698. It is an analog of ixabepilone, a member of the epothilone class of antineoplastic agents.

Preparation Methods

The synthesis of BMS 249798 involves multiple steps, starting from the basic building blocks. The synthetic route includes the formation of the core structure followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

BMS 249798 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

BMS 249798 has a wide range of scientific research applications, including:

Mechanism of Action

BMS 249798 exerts its effects by binding to microtubules and stabilizing them, thereby inhibiting cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis. The molecular targets of this compound include tubulin, a protein that is essential for the formation of microtubules. The pathways involved in its mechanism of action include the inhibition of microtubule dynamics and the activation of apoptotic pathways .

Comparison with Similar Compounds

BMS 249798 is similar to other epothilone analogs, such as ixabepilone and BMS-247550. it has unique properties that make it distinct from these compounds. For example, this compound has a different molecular structure and exhibits different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

    Ixabepilone: Another epothilone analog used in cancer treatment.

    BMS-247550:

Properties

IUPAC Name

(1R,2R,6S,7S,8R,11S,15S)-2,7,11-trihydroxy-2,6,8,10,10-pentamethyl-15-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-14-azabicyclo[11.3.1]heptadec-13-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7,33)22-12-20(16(2)11-19-14-35-18(4)28-19)29-23(34-22)13-21(30)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,30-31,33H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22+,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCDGGUJVYBNLK-RNERNZGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2CC(N=C(O2)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]([C@H]2C[C@H](N=C(O2)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444197-71-1
Record name BMS-249798
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444197711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-249798
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAK7N0HCZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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